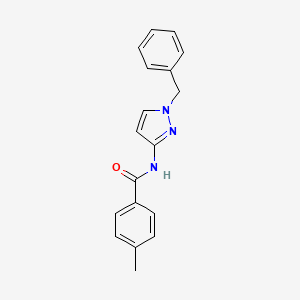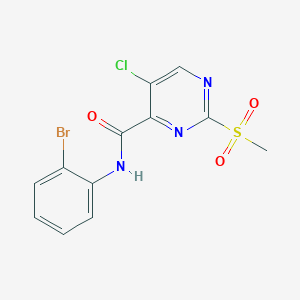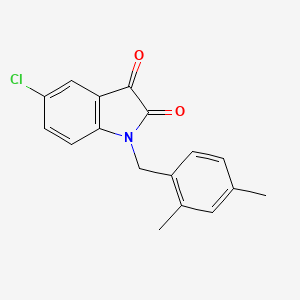![molecular formula C23H29N3O3 B4238683 N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide](/img/structure/B4238683.png)
N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide
Vue d'ensemble
Description
N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an essential enzyme in cancer cells that helps in the conversion of glutamine to glutamate, which is then used for energy production and biosynthesis. BPTES has shown promising results in preclinical studies as a potential therapy for cancer.
Mécanisme D'action
N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide inhibits the activity of glutaminase, which is essential for the survival and growth of cancer cells. Glutaminase converts glutamine to glutamate, which is then used for energy production and biosynthesis. By inhibiting glutaminase, N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide disrupts the metabolic pathways of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also affects the levels of various metabolites, including glutamine, glutamate, and α-ketoglutarate. N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide has also been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide has several advantages as a research tool, including its potency and specificity for glutaminase inhibition. However, it also has limitations, including its poor solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide research. One area of interest is the development of more potent and stable analogs of N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide that can be used in clinical settings. Another area of interest is the combination of N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide with other therapies, including immunotherapy and targeted therapies. Additionally, further studies are needed to better understand the mechanisms of action of N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide and its effects on cancer metabolism.
Applications De Recherche Scientifique
N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and brain tumors. It has shown potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide has also been shown to sensitize cancer cells to other therapies, including chemotherapy and radiation.
Propriétés
IUPAC Name |
N-tert-butyl-2-[[4-(pentanoylamino)benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-5-6-11-20(27)24-17-14-12-16(13-15-17)21(28)25-19-10-8-7-9-18(19)22(29)26-23(2,3)4/h7-10,12-15H,5-6,11H2,1-4H3,(H,24,27)(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHMDMICLACXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4238604.png)

![4-chloro-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide](/img/structure/B4238616.png)

![2-(4-bromophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4238632.png)
![N-{1-benzyl-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4238638.png)
![5-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-4-bromo-2-furaldehyde](/img/structure/B4238647.png)
![4-{[2-(allyloxy)-3-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B4238658.png)
![N-[4-(cyanomethyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4238659.png)


![1-(2-fluorophenyl)-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4238671.png)

![2-{3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4238704.png)